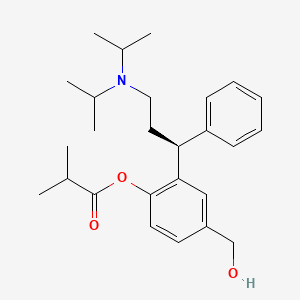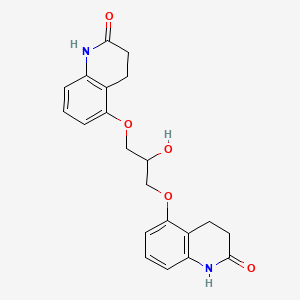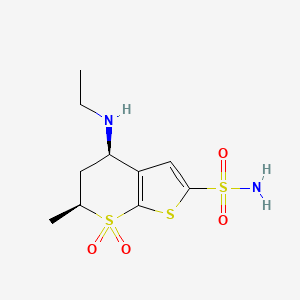
(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate
Descripción general
Descripción
(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate is a chemical compound commonly known as dexibuprofen. It is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. Dexibuprofen is a derivative of ibuprofen and has been found to have fewer gastrointestinal side effects than its parent compound.
Aplicaciones Científicas De Investigación
Fries Rearrangement and Derivative Synthesis
- Fries Rearrangement of Phenyl Isobutyrate : Phenyl isobutyrate, a related compound, undergoes a Fries rearrangement to produce hydroxy-isobutyrophenones, which can be further reduced to isobutylphenols. This rearrangement and subsequent reactions offer a pathway for synthesizing derivatives of the compound (Briggs, Dutton, & Merler, 1956).
Phosphorylation Applications
- Phosphinylation of Hydroxy Functions : Bis(allyloxy)(diisopropylamino)phosphine, a compound similar in structure, is used for effective phosphorylation of hydroxy functions. This suggests potential applications of the target compound in phosphorylation reactions (Bannwarth & Küng, 1989).
Fragrance and Material Industry
- Use in Fragrance : 3-Phenylpropyl isobutyrate, closely related to the target compound, is used as a fragrance ingredient. This indicates the potential for the compound to be used in fragrance materials (Bhatia et al., 2011).
Pharmacological Research
- Potential in DNA Synthesis Stimulation : Research on analogs of isoproterenol, which have structural similarities, shows they can stimulate DNA synthesis in certain conditions. This may suggest potential research avenues in pharmacology for the compound (Labows, Swern, & Baserga, 1971).
Optical Applications
- Nonlinear Optical Absorption : A derivative of diisopropylamino phenyl shows potential in nonlinear optical absorption, suggesting possible applications in optical device technologies (Rahulan et al., 2014).
Metabolic Research
- Study in Metabolic Pathways : Isobutyrate derivatives have been studied for their metabolic pathways in rats, providing insights into metabolic reactions and processes (Amster & Tanaka, 1980).
Chemical Synthesis
- Synthesis of Phospholes and Biphospholes : Compounds containing diisopropylamino groups, similar to the target compound, have been used in the synthesis of phospholes and biphospholes, indicating potential applications in complex organic synthesis (Hydrio et al., 2002).
Propiedades
IUPAC Name |
[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCSDBARQIPTGU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/no-structure.png)
![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)


![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)




![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)


![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
